molecular formula C22H18N2O2 B231883 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene CAS No. 18432-30-9

9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene

Cat. No. B231883
CAS RN: 18432-30-9
M. Wt: 342.4 g/mol
InChI Key: XMNXSUPJEJGSMD-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene, also known as DAF-2, is a fluorescent probe used in scientific research to detect nitric oxide (NO) production in cells and tissues. It is a highly sensitive and specific indicator of NO, which plays a crucial role in many physiological and pathological processes.

Mechanism of Action

The mechanism of action of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene involves the reaction of NO with the fluorophore to form a highly fluorescent triazole derivative. The reaction is highly specific and sensitive, allowing for the detection of NO at low concentrations. The fluorescence intensity of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene is proportional to the amount of NO produced, making it a reliable indicator of NO production in cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene are related to its ability to detect NO production. By detecting NO, 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene can provide insights into the role of NO in various physiological and pathological processes. For example, 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene has been used to study the role of NO in cancer cell proliferation, neuronal signaling, and cardiovascular function. It has also been used to monitor the effects of drugs and other interventions on NO production in cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene in lab experiments include its high sensitivity and specificity for NO detection, its compatibility with various cell and tissue types, and its ease of use. However, there are also limitations to using 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene, such as its susceptibility to photobleaching, its potential for false positives due to the presence of other reactive nitrogen species, and its limited ability to detect NO in vivo.

Future Directions

There are several future directions for the use of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene in scientific research. One direction is to develop more sensitive and specific probes for NO detection. Another direction is to use 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene in combination with other probes and imaging techniques to gain a more comprehensive understanding of NO signaling in cells and tissues. Additionally, future research could focus on the development of new drugs and interventions that target NO signaling pathways for the treatment of various diseases.

Synthesis Methods

The synthesis of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene involves the condensation of 4-dimethylaminobenzaldehyde with 2-nitrofluorene in the presence of acetic acid. The resulting product is a yellow powder that is soluble in organic solvents and exhibits strong fluorescence when excited at 488 nm.

Scientific Research Applications

9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene is widely used in scientific research to detect NO production in cells and tissues. NO is a signaling molecule that regulates various physiological processes such as vasodilation, neurotransmission, and immune response. It is also involved in the pathogenesis of many diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Therefore, the detection of NO production is crucial for understanding the role of NO in health and disease.

properties

CAS RN

18432-30-9

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(Z)-(2-nitrofluoren-9-ylidene)methyl]aniline

InChI

InChI=1S/C22H18N2O2/c1-23(2)16-9-7-15(8-10-16)13-21-19-6-4-3-5-18(19)20-12-11-17(24(25)26)14-22(20)21/h3-14H,1-2H3/b21-13-

InChI Key

XMNXSUPJEJGSMD-BKUYFWCQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-]

SMILES

CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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